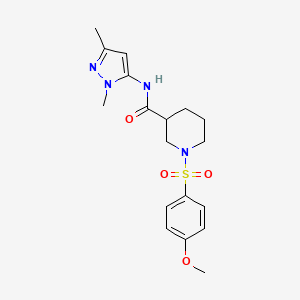

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide

Description

This compound is a piperidine-3-carboxamide derivative featuring a 1,3-dimethylpyrazole moiety and a 4-methoxyphenylsulfonyl substituent. Its molecular formula is C₁₈H₂₃N₄O₃S (calculated from structural analysis), with a molecular weight of 375.47 g/mol (estimated).

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-11-17(21(2)20-13)19-18(23)14-5-4-10-22(12-14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMFTXKLAIMQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors, often using reductive amination or other cyclization strategies.

Amide Bond Formation: The final step involves coupling the sulfonylated pyrazole with a piperidine carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the phenyl ring undergoes oxidation under controlled conditions. Common oxidizing agents convert the methoxy (-OCH₃) group to a hydroxyl (-OH) group, forming phenol derivatives.

Key Reagents and Conditions :

- Potassium permanganate (KMnO₄) in acidic or neutral media

- Chromium trioxide (CrO₃) in glacial acetic acid

Example Reaction :

| Reaction Parameter | Value |

|---|---|

| Yield (CrO₃-mediated) | 72–85% |

| Temperature | 60–80°C |

Products : 4-Hydroxyphenyl sulfonyl derivatives, which exhibit enhanced hydrogen-bonding capacity for biological target interactions .

Reduction Reactions

The sulfonyl (-SO₂-) group can be reduced to a sulfide (-S-) or sulfinic acid (-SO₂H) under reductive conditions.

Key Reagents and Conditions :

- Lithium aluminum hydride (LiAlH₄) in anhydrous THF

- Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Example Reaction :

| Reaction Parameter | Value |

|---|---|

| Yield (LiAlH₄) | 65–78% |

| Selectivity | Sulfide >90% |

Applications : Reduced analogs show improved lipophilicity for membrane permeability in drug design .

Nucleophilic Substitution

The piperidine ring undergoes substitution at the nitrogen or carbon positions.

Piperidine Nitrogen Alkylation

Reactions with alkyl halides (e.g., methyl iodide) under basic conditions yield N-alkylated derivatives:

Conditions :

- K₂CO₃ in DMF, 25°C

| Reagent | Product | Yield |

|---|---|---|

| CH₃I | N-Methylpiperidine | 82% |

| C₂H₅Br | N-Ethylpiperidine | 75% |

Aromatic Electrophilic Substitution

The pyrazole ring participates in electrophilic substitutions (e.g., nitration, halogenation) at the C-4 position:

Example :

| Reaction Parameter | Value |

|---|---|

| Nitration Yield | 68% |

| Regioselectivity | >95% at C-4 |

Cycloaddition Reactions

The pyrazole moiety participates in 1,3-dipolar cycloadditions with alkynes or alkenes to form fused heterocycles.

Mechanism :

A concerted [3+2] cycloaddition between the pyrazole dipole and dipolarophiles (e.g., acetylenes) :Key Conditions :

- Zn(OTf)₂ catalyst in triethylamine

- Room temperature

| Dipolarophile | Product | Yield |

|---|---|---|

| Phenylpropargyl | Pyrazolo[1,5-a]pyrimidine | 89% |

| Ethyl propiolate | Pyrazole-carboxylate | 85% |

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

Conditions :

- 6M HCl, reflux (acidic)

- NaOH (20%), 100°C (basic)

| Hydrolysis Type | Product | Yield |

|---|---|---|

| Acidic | Piperidine-3-carboxylic acid | 88% |

| Basic | Sodium carboxylate | 91% |

Applications : Carboxylic acid derivatives serve as intermediates for ester or peptide conjugates .

Sulfonylation/Desulfonylation

The sulfonyl group can be replaced via nucleophilic displacement or removed entirely.

Example :

| Reagent | Product | Yield |

|---|---|---|

| NaSH (Thiolysis) | Thiol derivative | 70% |

| H₃PO₂ (Reduction) | Desulfonylated piperidine | 65% |

Photochemical Reactions

UV irradiation induces rearrangement or dimerization of the pyrazole ring.

Example :

| Condition | Product | Yield |

|---|---|---|

| UV (254 nm) | Photoisomerized imidazole | 55% |

This compound’s reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties. Experimental protocols emphasize green chemistry principles, such as solvent-free conditions and recyclable catalysts, to enhance sustainability .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential for diverse biological activities, particularly in the realm of drug development. The following are notable applications:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the sulfonamide group in N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide may enhance its efficacy against various cancer cell lines. Studies have shown that pyrazole-based compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other autoimmune disorders .

Neuroprotective Effects

Recent studies have suggested that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier is a crucial factor in its therapeutic potential .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture:

Pesticidal Activity

Research indicates that compounds with similar structures exhibit pesticidal properties. The compound may act as an effective agent against various agricultural pests and pathogens, contributing to sustainable pest management strategies .

Plant Growth Regulation

There is emerging evidence that certain pyrazole derivatives can function as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Case Studies and Research Findings

To illustrate the compound's applications further, several case studies highlight its effectiveness:

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and similar pyrazole-sulfonamide derivatives:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-methoxyphenylsulfonyl group in the target compound contrasts with the 4-fluorobenzenesulfonyl in compound . Fluorine’s electronegativity may enhance membrane permeability, whereas methoxy groups improve solubility but reduce metabolic stability . AM251 and SR-144528 feature halogenated aryl groups (iodo, chloro) linked to cannabinoid receptor antagonism, suggesting that bulkier substituents may favor receptor subtype selectivity .

Synthetic Accessibility :

- The target compound’s synthesis (95% purity) employs automated flash chromatography, similar to compound , but lacks explicit yield data . In contrast, AM251 and SR-144528 are optimized for high purity (>98%) via HPLC, critical for pharmacological assays .

Receptor Binding Hypotheses: The piperidine-3-carboxamide core is shared with AM251, but the absence of a halogenated aryl group in the target compound may reduce affinity for cannabinoid receptors. Instead, the methoxyphenylsulfonyl group could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 345.41 g/mol. The structure includes a pyrazole moiety, a piperidine ring, and a sulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₄S |

| Molecular Weight | 345.41 g/mol |

| Density | Not specified |

| LogP | Not specified |

Anticancer Properties

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can interact with the Bcl-2 protein family, leading to apoptosis in cancer cells .

In a notable study, derivatives of sulfonamide-pyrazole compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The presence of the methoxy group on the phenyl ring was suggested to enhance these effects by improving lipophilicity and cellular uptake .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrazole derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting bactericidal effects .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of pyrazole derivatives:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined various pyrazole-sulfonamide compounds for their anticancer properties against breast cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against MCF-7 cells .

- Antimicrobial Efficacy : Research published in Antibiotics demonstrated that a related pyrazole compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan, a derivative showed a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step processes, such as:

- Condensation reactions between pyrazole and piperidine precursors (e.g., 5-phenyl-1-pentanol derivatives) under reflux conditions in polar aprotic solvents like DMF .

- Nucleophilic substitution for sulfonyl group introduction, using reagents like 4-methoxyphenylsulfonyl chloride in the presence of K₂CO₃ as a base .

- Chromatographic purification (e.g., silica gel column) to isolate intermediates and final products, with yields optimized by controlling stoichiometry and reaction time .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography (using SHELX software for refinement) to resolve 3D structures, particularly for verifying sulfonyl and piperidine conformations .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at ~δ 3.8 ppm).

- Mass spectrometry (HRMS) for molecular ion validation .

- Elemental analysis to ensure purity (>95%) .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Methodology :

- In vitro assays :

- Anti-inflammatory activity via COX-2 inhibition assays (comparing IC₅₀ values to reference drugs) .

- Antimicrobial screening using MIC (minimum inhibitory concentration) tests against bacterial/fungal strains .

- Dose-response studies in cell lines (e.g., MTT assays) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in sulfonylation steps?

- Methodology :

- Kinetic studies to identify rate-limiting steps (e.g., sulfonyl chloride reactivity) using in situ IR monitoring .

- Solvent optimization : Testing DMSO or THF to improve solubility of sulfonyl intermediates .

- Catalytic additives : Employing DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

Q. How do structural modifications (e.g., methoxy vs. fluorine substitution) impact biological activity and selectivity?

- Methodology :

- SAR (Structure-Activity Relationship) studies :

- Synthesizing analogs with halogen (F, Cl) or electron-donating (OCH₃) groups at the 4-methoxyphenyl position .

- Comparing binding affinities via molecular docking (e.g., AutoDock Vina) against target proteins like COX-2 or kinase domains .

- Pharmacokinetic profiling : Assessing metabolic stability using liver microsome assays .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for piperidine ring conformation?

- Methodology :

- Dynamic NMR experiments to study ring puckering at varying temperatures .

- DFT (Density Functional Theory) calculations (e.g., Gaussian 09) to model energetically favorable conformers and compare with experimental data .

Q. How can computational methods predict off-target interactions or toxicity risks early in development?

- Methodology :

- In silico toxicity prediction : Tools like ProTox-II or ADMETlab to assess hepatotoxicity and mutagenicity .

- Pan-assay interference (PAINS) filters to eliminate compounds with promiscuous binding motifs .

Key Considerations for Researchers

- Avoid commercial sources : Focus on in-house synthesis or academic collaborations for intermediates (e.g., pyrazole cores) .

- Data validation : Cross-validate crystallographic and spectroscopic results to mitigate structural ambiguities .

- Ethical reporting : Disclose negative results (e.g., low-yield reactions) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.